molecular formula C14H19BrClNO B1529095 1-(2-(4-Bromo-2-chlorophenoxy)ethyl)-4-methylpiperidine CAS No. 401801-85-2

1-(2-(4-Bromo-2-chlorophenoxy)ethyl)-4-methylpiperidine

Cat. No. B1529095
M. Wt: 332.66 g/mol
InChI Key: HOBCPYKSOTXDFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-(4-Bromo-2-chlorophenoxy)ethyl)-4-methylpiperidine is a chemical compound with the molecular formula C12H15BrClNO . It’s also known as BCP-Pyrrolidine and has numerous applications in various fields.


Physical And Chemical Properties Analysis

The molecular weight of 1-(2-(4-Bromo-2-chlorophenoxy)ethyl)-4-methylpiperidine is 304.61 g/mol . Other physical and chemical properties are not specified in the available resources.

Scientific Research Applications

  • Synthesis of Chemical Compounds : Research by Ogura, Furukawa, & Tsuchihashi (1975) demonstrated the synthesis of α-bromophenylacetic acid derivatives, highlighting the utility of bromo and chloro compounds in chemical synthesis.

  • Conformational Analysis : A study by Dorn, Katritzky, & Nesbit (1967) focused on the orientation of quaternised piperidines, which is crucial in understanding the structural aspects of such compounds.

  • Extended Oxazoles Synthesis : Patil & Luzzio (2016) explored the synthesis of extended oxazoles, using halomethyl derivatives including bromo and chloro compounds, underscoring their significance in creating complex chemical structures Patil & Luzzio, 2016.

  • Grignard Reactions : Research by Binns & Suschitzky (1971) demonstrated the use of Grignard reactions on pentachloropyridine 1-oxide, highlighting the reactivity of chloro compounds in complex chemical reactions.

  • Capillary Gas Chromatography : Butz & Stan (1993) described a method for determining chlorophenoxy acid and other acidic herbicides using capillary gas chromatography, indicating the analytical applications of such compounds Butz & Stan, 1993.

  • Detection of Harmful Chemical Compounds : Research on detecting harmful organic chemical substances like Methyl Bromide and Chloropicrin used in poultry feed using a modified Dodecagonal photonic crystal fiber was conducted by Niger et al. (2019).

  • Synthesis and Biological Activity : Siddiqui et al. (2014) synthesized N-substituted oxadiazole derivatives using chlorophenoxyacetic acid, showing the potential anti-bacterial applications of these compounds Siddiqui et al., 2014.

  • Optical Properties of Chlorophyll Derivatives : Yamamoto & Tamiaki (2015) synthesized chlorophyll derivatives with a pyridyl group, indicating the relevance of chloro and bromo compounds in studying the optical properties of complex organic molecules Yamamoto & Tamiaki, 2015.

  • Polymer Science : Stoffelbach et al. (2007) discussed the use of an amphiphilic block copolymer in miniemulsion polymerization, where bromo and chloro compounds play a role in the polymerization process Stoffelbach et al., 2007.

properties

IUPAC Name

1-[2-(4-bromo-2-chlorophenoxy)ethyl]-4-methylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrClNO/c1-11-4-6-17(7-5-11)8-9-18-14-3-2-12(15)10-13(14)16/h2-3,10-11H,4-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOBCPYKSOTXDFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCOC2=C(C=C(C=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(4-Bromo-2-chlorophenoxy)ethyl)-4-methylpiperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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